

# Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide

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## Compound of Interest

**Compound Name:** *Ethyl 3-methyl-1H-indole-2-carboxylate*

**Cat. No.:** *B1269133*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-methyl-1H-indole-2-carboxylate**, a key intermediate in the synthesis of various biologically active indole derivatives. The information presented herein is intended to assist researchers in the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Ethyl 3-methyl-1H-indole-2-carboxylate**.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.65	br	-	1H	N-H
7.58	m	-	1H	Ar-H
7.03	m	-	1H	Ar-H
6.90	m	-	1H	Ar-H
4.41	q	7.2	2H	-O-CH <sub>2</sub> -CH <sub>3</sub>
2.59	s	-	3H	Ar-CH <sub>3</sub>
1.43	t	7.2	3H	-O-CH <sub>2</sub> -CH <sub>3</sub>

Note: NMR data can show slight variations depending on the solvent and instrument used.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

While a complete, explicitly assigned <sup>13</sup>C NMR dataset for **Ethyl 3-methyl-1H-indole-2-carboxylate** is not readily available in the public domain, typical chemical shifts for the indole core and the ethyl ester group can be predicted based on data from closely related structures.

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~162	C=O (Ester)
~135	C-7a
~131	C-2
~127	C-3a
~124	C-5
~120	C-6
~119	C-4
~114	C-3
~111	C-7
~61	-O-CH <sub>2</sub> -CH <sub>3</sub>
~14	-O-CH <sub>2</sub> -CH <sub>3</sub>
~10	Ar-CH <sub>3</sub>

## FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Specific FT-IR peak assignments for **Ethyl 3-methyl-1H-indole-2-carboxylate** are not widely published. However, the expected characteristic absorption bands based on its functional groups are as follows:

Wavenumber (cm <sup>-1</sup> ) (Expected)	Functional Group	Vibration Mode
~3400	N-H	Stretching
~3100-3000	C-H (Aromatic)	Stretching
~2980-2850	C-H (Aliphatic)	Stretching
~1700	C=O (Ester)	Stretching
~1600-1450	C=C (Aromatic)	Stretching
~1250	C-O (Ester)	Stretching

## Mass Spectrometry (MS) Data

Detailed mass spectrometry data with fragmentation patterns for **Ethyl 3-methyl-1H-indole-2-carboxylate** is not readily available. The expected molecular ion peak would correspond to its molecular weight.

Molecular Formula: C<sub>12</sub>H<sub>13</sub>NO<sub>2</sub> Molecular Weight: 203.24 g/mol Expected [M]<sup>+</sup> or [M+H]<sup>+</sup>: m/z 203 or 204

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 3-methyl-1H-indole-2-carboxylate** in about 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).
- Data Acquisition: Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a 400 MHz (or higher) NMR spectrometer. For <sup>1</sup>H NMR, a standard pulse program is used. For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
  - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

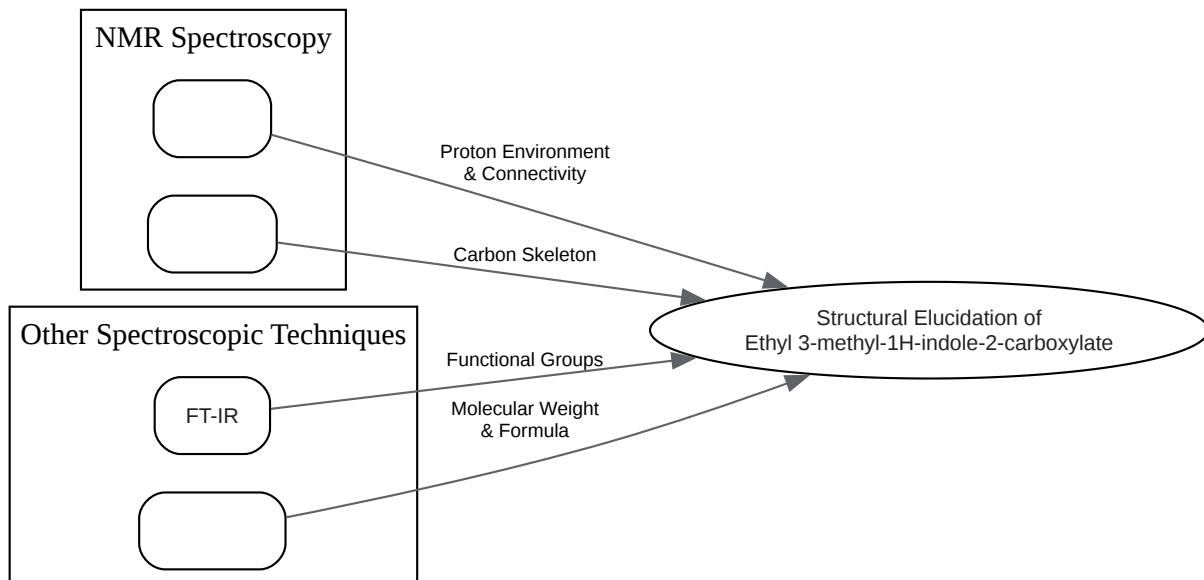
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
- Ionization:
  - EI: The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
  - ESI: A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated or sodiated molecular ions.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of **Ethyl 3-methyl-1H-indole-2-carboxylate** using the described spectroscopic techniques.



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Caption: Workflow for Spectroscopic Structural Elucidation.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1269133#ethyl-3-methyl-1h-indole-2-carboxylate-spectroscopic-data>

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